molecular formula C6H11NO4 B6121290 6-Oxopiperidine-3-carboxylic acid;hydrate

6-Oxopiperidine-3-carboxylic acid;hydrate

Cat. No.: B6121290
M. Wt: 161.16 g/mol
InChI Key: BQEWCDFAKJZIBP-UHFFFAOYSA-N
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Description

6-Oxopiperidine-3-carboxylic acid;hydrate is a heterocyclic compound featuring a six-membered ring containing one nitrogen atom and a carboxylic acid group. It serves as a valuable building block and intermediate in organic synthesis, particularly for synthesizing biologically active compounds like pyrrolidinones and piperidinones.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxopiperidine-3-carboxylic acid;hydrate typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-aminovaleric acid with an oxidizing agent to form the desired cyclic structure. The reaction conditions often include the use of a solvent such as water or ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 6-Oxopiperidine-3-carboxylic acid;hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of 6-oxopiperidine-3-carboxylic acid derivatives.

    Reduction: Formation of 6-hydroxypiperidine-3-carboxylic acid.

    Substitution: Formation of N-substituted piperidine derivatives

Scientific Research Applications

6-Oxopiperidine-3-carboxylic acid;hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and as a precursor to various biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor to pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Oxopiperidine-3-carboxylic acid;hydrate involves its interaction with various molecular targets and pathways. In biological systems, it acts as a precursor to important biomolecules and participates in metabolic pathways. The compound’s effects are mediated through its conversion to other active metabolites, which then interact with specific enzymes and receptors to exert their biological effects .

Comparison with Similar Compounds

  • Piperidine-3-carboxylic acid
  • Pyrrolidine-3-carboxylic acid
  • Piperidinone derivatives

Comparison: 6-Oxopiperidine-3-carboxylic acid;hydrate is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .

Properties

IUPAC Name

6-oxopiperidine-3-carboxylic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3.H2O/c8-5-2-1-4(3-7-5)6(9)10;/h4H,1-3H2,(H,7,8)(H,9,10);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEWCDFAKJZIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1C(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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